molecular formula C17H16ClNS B607057 Demethylchlorprothixene CAS No. 51382-91-3

Demethylchlorprothixene

Cat. No. B607057
CAS RN: 51382-91-3
M. Wt: 301.83
InChI Key: MFNIWJBWDRDXPK-MLPAPPSSSA-N
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Description

Demethylchlorprothixene is a derivative of Chlorprothixene, a typical antipsychotic of the thioxanthene group . Chlorprothixene’s principal indications are the treatment of psychotic disorders (e.g., schizophrenia) and of acute mania occurring as part of bipolar disorders . Other uses are pre- and postoperative states with anxiety and insomnia, severe nausea/emesis (in hospitalized patients), the amelioration of anxiety and agitation due to use of selective serotonin reuptake inhibitors for depression .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial in determining its behavior in biological systems . These properties include hardness, topography, hydrophilicity, and others . Unfortunately, the specific physical and chemical properties of Demethylchlorprothixene were not found in the search results.

Scientific Research Applications

  • Age and Sex Specificity in Organ Distribution and Metabolism : Chlorprothixene and its N-desmethyl derivative (which includes Demethylchlorprothixene) are present in larger quantities and for a longer period in the brain, liver, kidneys, and lungs of younger animals compared to older ones. The N-demethylation rate is significantly higher in older animals. This study highlights the importance of considering age and sex in understanding the distribution and metabolism of drugs like Demethylchlorprothixene (Dell, Fassbender, Kamp, & Lorenz, 1976).

  • Application in Chronic Schizophrenia : Chlorprothixene (Taractan), closely related to Demethylchlorprothixene, has been evaluated for its effectiveness in treating chronic schizophrenia. Its properties as a neuroleptic and tranquillizer suggest potential therapeutic applications in psychiatric conditions (Scanlan & May, 1963).

  • Metabolite Preparation for Forensic Applications : Research on the preparation of N-demethylated drug metabolites, including Demethylchlorprothixene, for forensic toxicological applications highlights its relevance in forensic science. This study provides insights into methodologies for producing drug metabolite reference material (Pelander, Ojanperä, & Hase, 1997).

  • Effect on Imipramine Demethylation : A study investigating the effect of neuroleptics on imipramine demethylation in rat liver microsomes and brain levels found that drugs like Chlorprothixene, related to Demethylchlorprothixene, can influence the metabolism of other drugs, which is crucial for understanding drug interactions (Daniel & Melzacka, 1986).

  • Thioxanthenes in Plasma Measurement : The measurement of thioxanthenes in plasma, including Demethylchlorprothixene metabolites, is essential for therapeutic drug monitoring and pharmacokinetic studies. This research provides a method for estimating drug levels in plasma (Mjörndal & Oreland, 2009).

  • Environmental Fate and Ecotoxicity : A study on the environmental fate and ecotoxicity of Chlorprothixene, a compound related to Demethylchlorprothixene, reveals concerns about its release into aquatic environments. This research emphasizes the need for further investigation into the environmental impact of such drugs (Khaleel, Mahmoud, Olsson, & Kümmerer, 2019).

Safety And Hazards

The safety and hazards associated with a compound are crucial in determining its suitability for use in various applications . Unfortunately, the specific safety and hazards associated with Demethylchlorprothixene were not found in the search results.

properties

IUPAC Name

(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNS/c1-19-10-4-6-13-14-5-2-3-7-16(14)20-17-9-8-12(18)11-15(13)17/h2-3,5-9,11,19H,4,10H2,1H3/b13-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNIWJBWDRDXPK-MLPAPPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demethylchlorprothixene

CAS RN

51382-91-3
Record name Demethylchlorprothixene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051382913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEMETHYLCHLORPROTHIXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G94400Q0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
H Christensen - Acta Pharmacologica et Toxicologica, 1974 - Wiley Online Library
A spectrophotometric method for the quantitative determination of chlorprothixene (CPT) and its metabolites in autopsy material has been developed. The method involves repeated …
Number of citations: 20 onlinelibrary.wiley.com
L Skov, SS Johansen, K Linnet - Journal of analytical toxicology, 2015 - academic.oup.com
Brain tissue is a useful alternative to blood in postmortem forensic investigations, but scarcity of information on reference concentrations in brain tissue makes interpretation challenging. …
Number of citations: 30 academic.oup.com
B Waldeck - Journal of Pharmacy and Pharmacology, 1968 - academic.oup.com
A number of new and established thymoleptic drugs were given to mice. Their inhibitory action on the uptake of [ 3 H]metaraminol and [ 3 H]noradrenaline in the heart was investigated. …
Number of citations: 18 academic.oup.com

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